molecular formula C10H11F3N4O B14904159 n-(2-Cyanoethyl)-N-methyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide

n-(2-Cyanoethyl)-N-methyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide

Cat. No.: B14904159
M. Wt: 260.22 g/mol
InChI Key: MHKBRKQRFVONTH-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-N-methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide is a chemical compound with a complex structure that includes a cyanoethyl group, a trifluoromethyl group, and a pyrazolyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanoethyl)-N-methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)-1H-pyrazole with N-methyl-2-bromoacetamide in the presence of a base such as potassium carbonate. This is followed by the addition of 2-cyanoethyl bromide to introduce the cyanoethyl group. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethyl)-N-methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(2-Cyanoethyl)-N-methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)-N-methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyanoethyl)-2-(2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-Chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness

N-(2-Cyanoethyl)-N-methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F3N4O

Molecular Weight

260.22 g/mol

IUPAC Name

N-(2-cyanoethyl)-N-methyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C10H11F3N4O/c1-16(5-2-4-14)9(18)7-17-6-3-8(15-17)10(11,12)13/h3,6H,2,5,7H2,1H3

InChI Key

MHKBRKQRFVONTH-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C(=O)CN1C=CC(=N1)C(F)(F)F

Origin of Product

United States

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